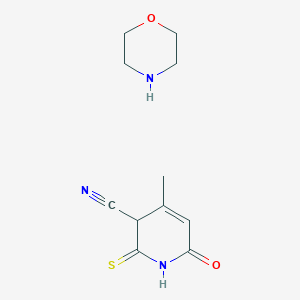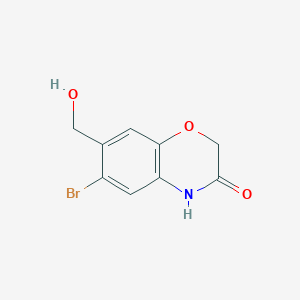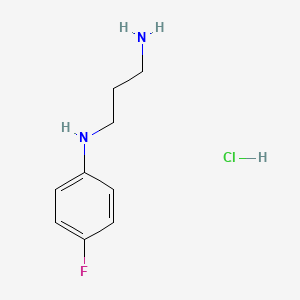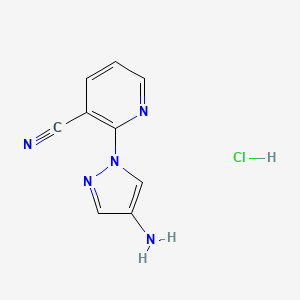
4-Méthyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine” is a chemical compound with the molecular formula C11H15N3O2S . It is a member of pyridines and a nitrile . The IUPAC name for this compound is 6-hydroxy-4-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the transformation into the corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations gave a series of eleven N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI code: 1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrimidine
Ce composé sert de précurseur pour la synthèse de divers dérivés de pyrimidine. Les bases pyrimidiques sont des composants essentiels des acides nucléiques et présentent une large gamme d'activités biologiques. Les nucléosides pyrimidiques modifiés ont montré un potentiel dans le traitement de maladies telles que le cancer, la tuberculose et le VIH .
Recherche anticancéreuse
Le motif structural de ce composé se retrouve dans des molécules qui ont été testées contre des lignées cellulaires cancéreuses. Ses dérivés peuvent être conçus pour cibler des voies spécifiques dans les cellules cancéreuses, offrant une voie pour le développement de nouveaux agents anticancéreux .
Activité anticonvulsivante
Les dérivés de la 6-méthyl-2-thiouracile, qui peuvent être synthétisés à partir de ce composé, ont été utilisés pour créer des dérivés S-alkyles ayant une activité anticonvulsivante. Cette application est significative dans le développement de traitements pour l'épilepsie et autres troubles convulsifs .
Synthèse organique
En chimie organique, ce composé peut être utilisé pour synthétiser des acétamides en réagissant avec des amines aliphatiques. Cette réaction est précieuse pour créer une variété de composés organiques ayant des applications potentielles en chimie médicinale .
Synthèse de nucléotides
Le composé peut induire la formation de liaisons S–S intramoléculaires dans les peptides, ce qui est une étape critique dans la synthèse de nouveaux nucléotides. Cette application est essentielle pour faire progresser la recherche en biochimie et en biologie moléculaire .
Recherche chimique
En tant que réactif chimique, ce composé peut être utilisé pour étudier la sélectivité des réactions impliquant des groupes sulfanyles. Comprendre ces réactions peut conduire au développement de voies de synthèse plus efficaces dans la fabrication chimique .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Analyse Biochimique
Biochemical Properties
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine . The inhibition of hUP1 by 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.
Cellular Effects
The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine can modulate immune responses by influencing the production of cytokines and other signaling molecules.
Molecular Mechanism
At the molecular level, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.
Transport and Distribution
The transport and distribution of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.
Subcellular Localization
The subcellular localization of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.
Propriétés
IUPAC Name |
4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKFLGWLLNDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)


![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
